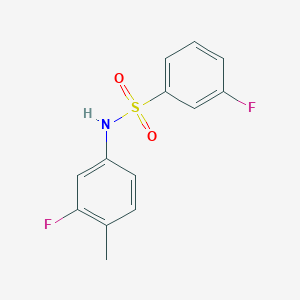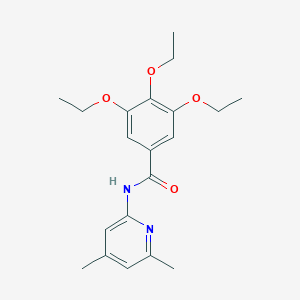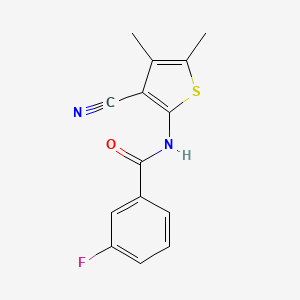![molecular formula C20H24N2O4S B10971968 2,4,5-trimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971968.png)
2,4,5-trimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzenesulfonamide core with trimethyl and morpholinocarbonyl substituents, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzenesulfonamide core and the introduction of the trimethyl and morpholinocarbonyl groups. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions are often used to introduce the morpholinocarbonyl group onto the phenyl ring.
Friedel-Crafts alkylation: This method can be employed to introduce the trimethyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-MORPHOLIN-4-YL-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE
- N-(4-TERT-BUTYL-2,6-DIMETHYL-PHENYL)-2-MORPHOLIN-4-YL-ACETAMIDE
Uniqueness
2,4,5-TRIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1-BENZENESULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14-12-16(3)19(13-15(14)2)27(24,25)21-18-6-4-17(5-7-18)20(23)22-8-10-26-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3 |
InChI Key |
FQXWTDBCICAFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971899.png)
![N-(4-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10971906.png)
amino}-N-(4-ethylphenyl)acetamide](/img/structure/B10971915.png)
![3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971922.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10971925.png)
![N-cyclohexyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971930.png)
![3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10971935.png)

![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10971947.png)
![3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971965.png)
![3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971973.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide](/img/structure/B10971980.png)

